Positional Isomerism Drives Lipophilicity Difference
The meta-substituted 3-butoxybenzenesulfonamide exhibits a lower computed lipophilicity (XlogP) compared to its para-substituted isomer, indicating superior predicted aqueous solubility and differentiated membrane partitioning behavior . The 4-butoxy isomer, with a higher XlogP, is expected to be more lipophilic, which may favor different biological distribution profiles [1]. This differentiation is critical for medicinal chemistry campaigns where balancing solubility and potency is essential.
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 1.8 |
| Comparator Or Baseline | 4-Butoxybenzenesulfonamide (XlogP = 2.1, computed by XLogP3) |
| Quantified Difference | ΔXlogP = -0.3 (Target is 0.3 log units less lipophilic) |
| Conditions | Computed value; predicted by XlogP algorithm |
Why This Matters
A ΔXlogP of 0.3 translates to a roughly 2-fold difference in partition coefficient, which can significantly alter a compound's behavior in cell-based assays, pharmacokinetic studies, or while fine-tuning lead compound properties.
- [1] PubChem. 4-Butoxybenzenesulfonamide (CAS 1138-58-5) – XLogP3 Value. View Source
